2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O3/c1-14-26-18(12-19(27-14)28-17-8-4-5-9-23-17)24-10-11-25-20(30)13-29-21(31)15-6-2-3-7-16(15)22(29)32/h2-9,12H,10-11,13H2,1H3,(H,25,30)(H2,23,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYHQEKRSYLKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide typically involves multiple steps. One common approach is to start with the phthalimide derivative, which undergoes a series of reactions including nucleophilic substitution and amide formation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as HPLC and NMR, is crucial for monitoring the synthesis and ensuring the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds with potential biological activity.
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural formula.
Key Observations :
- Isoindole vs.
- Pyridine Position : The pyridin-2-yl group in the target compound and S4c may favor hydrogen bonding with kinase hinge regions, whereas pyridin-3-yl in 2e could alter binding orientation .
- Substituent Effects: The amino group in ’s compound increases polarity, likely enhancing aqueous solubility but reducing membrane permeability compared to the target’s methyl and pyridine groups.
Pharmacokinetic Considerations
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of isoindole derivatives, characterized by the presence of a dioxoisoindole moiety. Its molecular formula is , and it exhibits a melting point range of 157–159°C. The structure includes multiple functional groups that contribute to its biological activity.
Research indicates that compounds similar to this isoindole derivative often interact with various biological targets, including:
- Receptor Modulation: The compound may act as a modulator of metabotropic glutamate receptors (mGluRs), which play a critical role in neurotransmission and neuroplasticity .
- Enzyme Inhibition: It has been suggested that such compounds can inhibit specific enzymes involved in cancer cell proliferation, potentially leading to anticancer effects .
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoindole derivatives. For instance, screening libraries for anticancer activity revealed that certain derivatives can inhibit tumor growth in multicellular spheroid models. This suggests that the compound may possess similar properties .
Neuroprotective Effects
Compounds within this class have shown promise in neuroprotection by modulating glutamate signaling pathways. This can help in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Anticancer Screening : A study focused on identifying novel anticancer compounds through screening drug libraries found that isoindole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Neuroprotection : Another investigation into the neuroprotective effects of related compounds indicated that they could reduce oxidative stress and inflammation in neuronal cells, thereby providing a protective effect against neurodegeneration .
Data Table: Biological Activity Summary
Q & A
Q. Critical Conditions :
- Solvents : Polar aprotic solvents (DMF, DMSO) for coupling steps.
- Temperature : Controlled heating (60–80°C) to avoid decomposition of sensitive groups.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for isolating intermediates .
Basic: Which spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
A combination of techniques is essential for structural confirmation and purity assessment:
- NMR Spectroscopy :
- ¹H/¹³C NMR : To identify protons and carbons in the isoindole, pyrimidine, and acetamide moieties.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyridin-2-ylamino and ethylenediamine linker regions .
- Mass Spectrometry (HRMS or ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Validates amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds .
Q. Purity Analysis :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can computational methods (e.g., DFT) aid in predicting reactivity or optimizing synthesis?
Answer:
Density Functional Theory (DFT) studies provide insights into:
- Reaction Pathways : Modeling energy barriers for key steps (e.g., amide coupling, pyrimidine functionalization) to identify rate-limiting stages .
- Electronic Properties : Predicting charge distribution in the pyridin-2-ylamino group to guide nucleophilic substitution optimization .
- Solvent Effects : Simulating solvation energies to select optimal solvents (e.g., DMF vs. THF) .
Case Study : DFT calculations on analogous pyrimidine derivatives revealed that electron-withdrawing groups on the pyridine ring lower activation energy for amination by 15–20% .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
Common contradictions and solutions:
- Signal Splitting in NMR : Overlapping peaks in the ethylenediamine linker may require variable-temperature NMR or dilution experiments to reduce aggregation .
- Mass Spec Fragmentation Mismatches : Compare experimental fragments with in silico predictions (e.g., using MassFrontier) to distinguish structural isomers .
- Purity Discrepancies : Cross-validate HPLC retention times with spiked samples of known impurities .
Example : A study on a related acetamide compound resolved conflicting IR and NMR data by synthesizing a deuterated analog, confirming hydrogen-bonding interactions distorted the spectra .
Advanced: What strategies optimize biological activity through structure-activity relationship (SAR) studies?
Answer:
Key SAR-driven modifications include:
- Isoindole Substituents : Introducing electron-withdrawing groups (e.g., -NO₂) enhances binding to kinase targets (e.g., EGFR) by 30–50% .
- Pyrimidine Linker : Replacing ethylenediamine with a rigid piperazine spacer improves metabolic stability in hepatic microsome assays .
- Pyridine Functionalization : Fluorination at the 4-position of the pyridine ring increases blood-brain barrier permeability .
Q. Experimental Design :
Analog Synthesis : Prepare derivatives with systematic substitutions.
In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence polarization assays.
Molecular Docking : Validate binding modes with AutoDock Vina .
Advanced: How to address low yields in the final coupling step?
Answer:
Root Causes and Solutions :
- Steric Hindrance : Use bulkier coupling agents (e.g., HATU instead of EDC) or microwave-assisted synthesis to enhance reaction efficiency .
- By-Product Formation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
- Solvent Optimization : Switch from DMF to NMP for better solubility of aromatic intermediates .
Case Study : A 20% yield improvement was achieved for a similar acetamide by increasing reaction time from 12 to 24 hours and using 4Å molecular sieves to remove water .
Advanced: What in silico tools predict metabolic stability or toxicity?
Answer:
- Metabolism Prediction :
- CYP450 Interaction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., pyrimidine N-methylation).
- Phase II Metabolism : GLORYx predicts glucuronidation hotspots .
- Toxicity Screening :
- AMES Test Simulations : Derek Nexus assesses mutagenicity risk from the isoindole moiety.
- hERG Inhibition : QSAR models flag cardiotoxicity risks .
Advanced: How to design stability studies for long-term storage?
Answer:
Protocol :
Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B).
Analytical Monitoring : Track decomposition via HPLC-UV and LC-MS. Common degradation products include hydrolyzed isoindole fragments .
Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen to prevent oxidation of the pyridin-2-ylamino group .
Findings : A related pyrimidine-acetamide showed 95% stability after 6 months when stored desiccated at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
